
1-Butyryl-4-cinnamylpiperazine
概要
説明
It was first synthesized in Japan in the late 1960s and has been used primarily in China for the treatment of cancer-associated chronic pain . The compound belongs to the class of piperazine derivatives and is known for its potent analgesic properties.
作用機序
Target of Action
1-Butyryl-4-cinnamylpiperazine, also known as Bucinnazine , is a synthetic opioid that primarily targets the μ-opioid receptor . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia and euphoria.
Mode of Action
Bucinnazine binds primarily to the μ-opioid receptor, triggering a series of intracellular events . This binding activates the receptor, leading to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release .
Biochemical Pathways
Upon activation of the μ-opioid receptor, Bucinnazine affects several biochemical pathways. It primarily influences the opioidergic pathway, leading to analgesic effects. It may also impact other pathways involving dopamine, serotonin, and norepinephrine neurotransmission , potentially contributing to its overall pharmacological profile.
Pharmacokinetics
The compound’s bioavailability, half-life, and clearance rate would be crucial factors determining its pharmacokinetic profile .
Result of Action
The activation of the μ-opioid receptor by Bucinnazine leads to analgesic effects, making it potentially useful for pain management . It’s important to note that the activation potential of bucinnazine at the μ-opioid receptor is lower than that of fentanyl and other novel synthetic opioids .
生化学分析
Biochemical Properties
1-Butyryl-4-cinnamylpiperazine is considered a μ-selective opioid, binding primarily to the μ-opioid receptor . It may also share several characteristics with other piperazines, which act primarily on dopamine, serotonin, and norepinephrine neurotransmission .
Cellular Effects
The cellular effects of this compound are primarily due to its interaction with the μ-opioid receptor . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding primarily to the μ-opioid receptor . This binding can lead to changes in gene expression and can influence enzyme inhibition or activation .
準備方法
Synthetic Routes and Reaction Conditions: The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of 1-butyryl-4-cinnamylpiperazine involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: 1-Butyryl-4-cinnamylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
Scientific Research Applications of 1-Butyryl-4-cinnamylpiperazine
This compound, also known as Bucinnazine or AP-237, is a synthetic opioid that has been used primarily in China for treating cancer-associated chronic pain . This compound, first synthesized in Japan in the late 1960s, has a variety of scientific research applications across chemistry, biology, medicine, and industry .
Overview
Bucinnazine is a potent analgesic with a mechanism of action primarily involving the -opioid receptor. It stands out among piperazine derivatives due to its unique structural combination of a butyryl group and a cinnamyl moiety attached to the piperazine core, contributing to its distinct pharmacological properties and potent analgesic effects.
Chemistry
In chemistry, this compound serves as a reference compound in analytical chemistry for the development of new synthetic routes and reaction mechanisms. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Chemical Reactions:
- Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
- Reduction: Can be reduced using agents like lithium aluminum hydride or sodium borohydride.
- Substitution: Can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Reagents and Conditions:
- Oxidation: Potassium permanganate in acidic or neutral conditions.
- Reduction: Lithium aluminum hydride in anhydrous ether.
- Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Products:
- Oxidation: Formation of carboxylic acids or ketones.
- Reduction: Formation of alcohols or amines.
- Substitution: Formation of various substituted piperazine derivatives.
Biology
In biology, this compound is studied for its effects on neurotransmitter systems, particularly its interaction with opioid receptors. Bucinnazine is considered a -selective opioid, binding primarily to the -opioid receptor, but it may also impact pathways involving dopamine, serotonin, and norepinephrine neurotransmission . Its high lipophilicity allows rapid diffusion through membranes such as the blood-brain barrier, facilitating direct binding to opioid receptors in the brain .
Medicine
In medicine, this compound is investigated for its potential as an analgesic in the treatment of chronic pain conditions. It has been widely used in China to treat pain in cancer patients . Studies have shown that bucinnazine has analgesic potency comparable to that of morphine but with a relatively higher therapeutic index . The activation of the -opioid receptor by Bucinnazine leads to analgesic effects, making it potentially useful for pain management.
Industry
類似化合物との比較
MT-45: Another synthetic opioid with a similar piperazine core structure.
AD-1211: A piperazine derivative with potent analgesic properties.
2-Methyl-AP-237: A methylated derivative of bucinnazine with enhanced efficacy
Uniqueness: 1-Butyryl-4-cinnamylpiperazine is unique due to its specific combination of a butyryl group and a cinnamyl moiety attached to the piperazine core. This structural configuration contributes to its distinct pharmacological properties and its potent analgesic effects .
生物活性
1-Butyryl-4-cinnamylpiperazine, commonly known as bucinnazine or AP-237, is a synthetic opioid that has garnered significant attention due to its potent analgesic properties. This article delves into its biological activity, synthesis, pharmacodynamics, and metabolic pathways, supported by relevant data tables and findings from various studies.
Chemical Structure and Synthesis
Bucinnazine is characterized by its piperazine core with butyryl and cinnamyl substitutions. The molecular formula is with a molar mass of approximately 272.392 g/mol. The synthesis of bucinnazine typically involves several methods, including the reaction of 1-butyrylpiperazine with cinnamyl bromide or cinnamaldehyde under specific conditions to yield the desired compound in good yields without extensive purification processes .
Bucinnazine primarily acts as a μ-opioid receptor agonist, similar to morphine, and exhibits high lipophilicity, facilitating its rapid diffusion across biological membranes such as the blood-brain barrier. This property allows it to bind effectively to opioid receptors in the central nervous system (CNS), leading to analgesic effects . The compound's potency is comparable to morphine, with some studies suggesting that it may have a reinforcing effect similar to other opioids, indicating potential for abuse .
Analgesic Effects
Research indicates that bucinnazine possesses significant analgesic properties. Studies conducted on various animal models (rats, mice, and guinea pigs) demonstrated that administration of bucinnazine resulted in a marked increase in pain threshold across multiple pain assessment methodologies, including:
- Pressure tests
- Hot plate tests
- D’Armour-Smith’s test
- Benzoquinone writhing method
In these studies, bucinnazine exhibited a gender-dependent analgesic potency, being more effective in female rats compared to males .
Pharmacological Profile
The pharmacological profile of bucinnazine includes both central nervous system depression and stimulation. It has been noted for its tranquilizing effects alongside analgesia. Additionally, bucinnazine has shown potential ganglionic blocking activity and anti-serotonin effects. Its maximum sublethal dose (MSLD) in rats exceeds 1.0 g/kg, significantly higher than that of morphine (130 mg/kg), underscoring its potency .
Metabolism and Toxicology
Bucinnazine undergoes extensive metabolic processing. In silico studies have predicted numerous phase I and phase II metabolites through various metabolic pathways involving cytochrome P450 enzymes. Specifically, it is subjected to N-dealkylation and hydroxylation processes .
Metabolic Pathway | Phase I Metabolites | Phase II Metabolites |
---|---|---|
N-dealkylation | m/z 203.154 | Glucuronidation |
Hydroxylation | m/z 247.180 | Sulfation |
m/z 289.191 (isomers) |
These metabolites are crucial for understanding the compound's pharmacokinetics and potential toxicity.
Case Studies and Clinical Implications
Bucinnazine has been implicated in various case reports related to opioid toxicity. For instance, during the COVID-19 pandemic, there were reports of intoxications linked to synthetic opioids like bucinnazine, highlighting the need for increased awareness regarding its presence in illicit drug supplies .
特性
CAS番号 |
17730-82-4 |
---|---|
分子式 |
C17H25ClN2O |
分子量 |
308.8 g/mol |
IUPAC名 |
1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C17H24N2O.ClH/c1-2-7-17(20)19-14-12-18(13-15-19)11-6-10-16-8-4-3-5-9-16;/h3-6,8-10H,2,7,11-15H2,1H3;1H/b10-6+; |
InChIキー |
HPGCBEMVWCCLIT-AAGWESIMSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl |
異性体SMILES |
CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2.Cl |
正規SMILES |
CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
17719-89-0 (Parent) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1-(1-oxobutyl)-4-(3-phenyl-2-propenyl)piperazine hydrochloride 1-N-butyryl-4-cinnamylpiperazine 1-N-butyryl-4-cinnamylpiperazine hydrochloride AP 237 AP-237 BUCINNAZINE HYDROCHLORIDE |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。